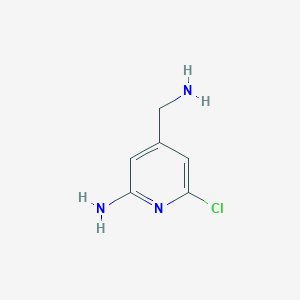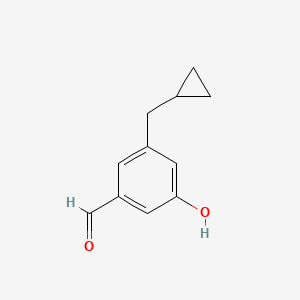
3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclopropylmethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde typically involves the introduction of the cyclopropylmethyl group to a benzaldehyde derivative. One common method includes the use of cyclopropylmethyl bromide in a nucleophilic substitution reaction with a suitable benzaldehyde precursor. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde core allows for electrophilic aromatic substitution reactions, where various substituents can be introduced to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 3-(Cyclopropylmethyl)-5-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethyl)-5-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in redox reactions, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde
- 3-(Cyclopropylmethyl)-5-methoxybenzaldehyde
- 3-(Cyclopropylmethyl)-5-aminobenzaldehyde
Comparison: 3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and a cyclopropylmethyl group on the benzaldehyde core. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The hydroxyl group enhances its solubility and ability to form hydrogen bonds, while the cyclopropylmethyl group introduces steric effects that can influence its interactions with other molecules.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-(cyclopropylmethyl)-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-10-4-9(3-8-1-2-8)5-11(13)6-10/h4-8,13H,1-3H2 |
InChI-Schlüssel |
ITDOKMZNXTZKQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=CC(=CC(=C2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



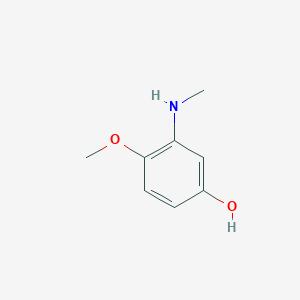

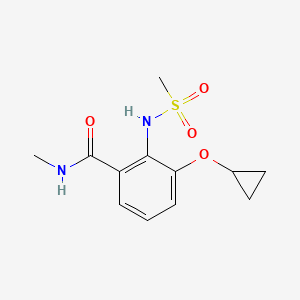
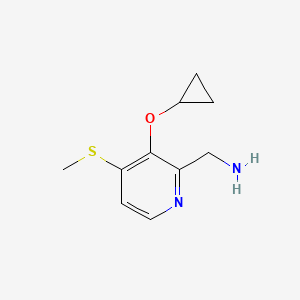
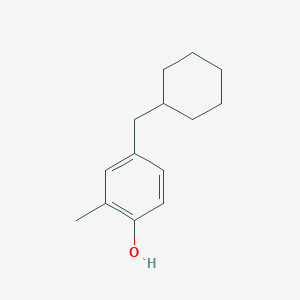
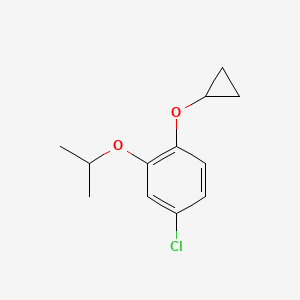
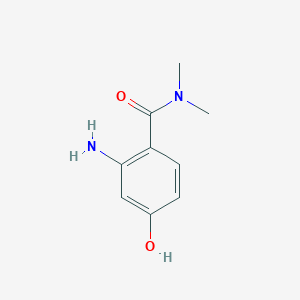

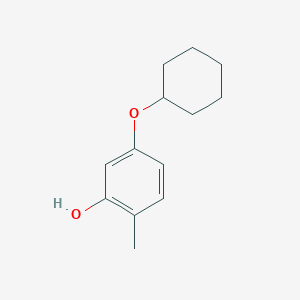
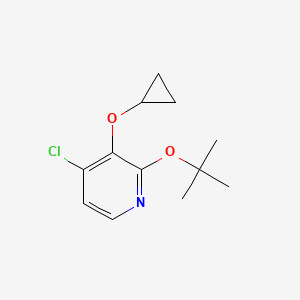
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)
